1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol chemical properties
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol chemical properties
1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol: A Comprehensive Guide to Chemical Properties, Synthesis, and Applications
Executive Summary
The compound 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol (CAS: 186958-72-5) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and advanced organic synthesis[1]. Characterized by an electron-deficient N-methylated tetrazole ring coupled with a secondary alcohol, it serves as a critical intermediate for generating metabolically stable pharmacophores. This whitepaper deconstructs its physicochemical profile, details a self-validating synthetic methodology via cryogenic lithiation, and outlines its strategic utility in drug development.
Physicochemical and Structural Profiling
The architectural core of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol consists of a 1-methyltetrazole moiety bonded at the C5 position to a 1-hydroxyethyl group. Unlike 1H-tetrazoles, which are classic acidic bioisosteres for carboxylic acids (pKa ~4.5), the N1-methylation eliminates the acidic proton. Consequently, this compound acts as a neutral, highly polar, and metabolically robust mimic for cis-amides or ester linkages in drug design.
The presence of a chiral center at the alpha-carbon of the ethanol group allows for the isolation of specific (R) or (S) enantiomers, which is often critical for target-protein binding affinity.
Table 1: Quantitative Physicochemical Properties
| Parameter | Value |
| IUPAC Name | 1-(1-methyl-1H-tetrazol-5-yl)ethan-1-ol |
| CAS Registry Number | 186958-72-5 |
| Molecular Formula | C4H8N4O |
| Molecular Weight | 128.13 g/mol |
| Monoisotopic Mass | 128.07 Da |
| Topological Polar Surface Area (TPSA) | ~63.8 Ų |
| Hydrogen Bond Donors | 1 (Hydroxyl -OH) |
| Hydrogen Bond Acceptors | 4 (Tetrazole nitrogens) |
| Rotatable Bonds | 1 (C5-Cα bond) |
Mechanistic Synthesis: The Cryogenic Lithiation Pathway
The synthesis of 5-substituted 1-methyltetrazoles requires precise control over highly reactive organometallic intermediates. The most efficient and high-yielding route to 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol is the directed metalation of 1-methyl-1H-tetrazole followed by electrophilic trapping with acetaldehyde[2].
The Causality of Cryogenic Control
The deprotonation of 1-methyl-1H-tetrazole at the C5 position using n-butyllithium (n-BuLi) generates 1-methyl-5-tetrazolyllithium. This intermediate is thermodynamically unstable. If the internal reaction temperature exceeds -50 °C, the lithiated tetrazole undergoes a rapid, irreversible ring fragmentation, expelling nitrogen gas (N₂) and collapsing into lithium methylcyanamide[2]. Therefore, maintaining a strict cryogenic environment (≤ -65 °C) is not merely an optimization step; it is the fundamental causal requirement for the survival of the nucleophile.
Figure 1: Reaction pathway and temperature-dependent degradation of 5-lithiated 1-methyltetrazole.
Self-Validating Experimental Protocol
To ensure high scientific integrity and prevent the waste of downstream reagents, the following protocol incorporates an In-Process Control (IPC) . This transforms a standard recipe into a self-validating system.
Step 1: Cryogenic Setup Flame-dry a Schlenk flask under an argon atmosphere. Charge the flask with 1-methyl-1H-tetrazole (1.0 equiv) and anhydrous tetrahydrofuran (THF) (0.2 M concentration). Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.
Step 2: C5-Deprotonation Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise via a syringe pump. The addition rate must be strictly controlled to ensure the internal temperature never spikes above -65 °C. Stir the resulting mixture for 30 minutes at -78 °C.
Step 3: Self-Validation (The D₂O Quench) Do not proceed blindly to the next step. Withdraw a 0.1 mL aliquot of the reaction mixture and immediately quench it into a vial containing 0.5 mL of Deuterium Oxide (D₂O).
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Analytical Causality: Perform a rapid ¹H-NMR scan of the organic layer. The starting material exhibits a distinct, sharp singlet at ~8.9 ppm corresponding to the C5 proton. If the lithiation is quantitatively successful, this peak will completely disappear due to deuterium exchange. If the peak remains, the lithiation is incomplete, signaling a need to adjust the base stoichiometry or verify reagent degradation before adding the electrophile.
Step 4: Electrophilic Trapping Once lithiation is validated, add freshly distilled acetaldehyde (1.2 equiv) dropwise at -78 °C. Stir for 1 hour, allowing the alkoxide intermediate to fully form.
Step 5: Quench and Isolation Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol[3].
Figure 2: Self-validating experimental workflow for the synthesis of the tetrazole derivative.
Applications in Drug Development
In the landscape of modern drug discovery, 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol is highly valued for its dual functionality:
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Bioisosteric Scaffold: The 1-methyltetrazole ring is frequently utilized to replace problematic amide bonds in peptide-based drugs. It mimics the planar geometry of an amide while offering superior resistance to enzymatic hydrolysis by proteases.
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Late-Stage Functionalization: The secondary alcohol serves as a versatile synthetic handle. It can be subjected to Mitsunobu conditions to invert stereochemistry and introduce azide or amine nucleophiles. Alternatively, it can be oxidized to a ketone (1-(1-methyl-1H-tetrazol-5-yl)ethan-1-one), which can then undergo reductive amination to generate complex, sterically hindered amine APIs.
References
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Raap, R. (1971). Reactions of 1-Substituted 5-Tetrazolyllithium Compounds. Preparation of 5-Substituted 1-Methyltetrazoles. Canadian Journal of Chemistry. 2
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BIOFOUNT. (2024). 186958-72-5 | 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol.1
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Thoreauchem. (2024). 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol-186958-72-5.3

